1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7(15)13-3-8(4-13)5-14-6-9(2-10)11-12-14/h6,8H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNYCKIIUCWNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a triazole ring, an azetidine moiety, and an ethanone group. The presence of the triazole ring is significant due to its known biological relevance, particularly as a scaffold in drug design.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H16N6O |
| Molecular Weight | 244.30 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Activity : The triazole moiety is known for its antifungal properties. Compounds with similar structures have shown effectiveness against various pathogens by inhibiting ergosterol synthesis in fungal cell membranes.
Anticancer Properties : Research indicates that derivatives of triazoles can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds that target kinases have been shown to exhibit significant anticancer activity through selective inhibition.
Enzyme Inhibition : The azetidine portion may interact with specific enzymes or receptors in the body, potentially leading to altered biochemical pathways that could be harnessed for therapeutic effects.
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to this compound. Here are some notable findings:
- Antimicrobial Activity : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibition against E. coli and S. aureus at concentrations as low as 50 µg/mL .
- Anticancer Activity : In vitro assays demonstrated that certain triazole-containing compounds could inhibit cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). IC50 values were reported in the low micromolar range, indicating potent anticancer effects .
- Kinase Inhibition : Triazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, a related compound showed an IC50 value of 20 nM against mTOR kinase, highlighting its potential as a targeted therapy .
Table of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and fungi. For instance, a study highlighted the synthesis of triazole-linked compounds that demonstrated promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole compounds are also recognized for their anticancer potential. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. A notable study reported that derivatives of triazoles showed selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as anticancer agents .
Carbonic Anhydrase Inhibition
The compound has been investigated for its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes involved in various physiological processes, including respiration and acid-base balance. Inhibitors of these enzymes have therapeutic potential in treating conditions such as glaucoma and epilepsy. The triazole moiety is known to enhance binding affinity to the enzyme .
Fungicides
The triazole structure is common in agricultural fungicides due to its ability to inhibit fungal growth. Compounds similar to 1-(3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl)ethan-1-one have been developed as effective fungicides in crop protection, providing a mechanism to combat fungal pathogens in crops like wheat and rice .
Plant Growth Regulators
Research into the use of triazole derivatives as plant growth regulators has shown that they can modulate plant growth by influencing hormonal pathways. This application is particularly relevant in enhancing crop yield and resilience against environmental stressors.
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. The unique bonding characteristics of triazoles contribute to improved performance in various applications, including coatings and adhesives.
Nanotechnology
Triazole-containing compounds are being investigated for their role in nanotechnology, particularly in the synthesis of nanoparticles with specific functionalities for drug delivery systems and biosensors.
| Application | Description | References |
|---|---|---|
| Polymer Chemistry | Enhances thermal stability and mechanical properties of materials used in coatings and adhesives. | |
| Nanotechnology | Used in the synthesis of functional nanoparticles for drug delivery and biosensing applications. |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated their effectiveness against a panel of microbial pathogens. The results indicated that modifications at the azetidine ring enhanced antimicrobial activity significantly compared to parent compounds.
Case Study 2: Anticancer Activity
In vitro studies revealed that specific derivatives exhibited IC50 values lower than standard chemotherapeutics against breast cancer cell lines, showcasing their potential as alternative therapeutic agents.
Case Study 3: Agricultural Applications
Field trials with triazole-based fungicides showed a marked reduction in fungal infections in crops, leading to increased yields compared to untreated controls.
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Reduction of Nitro-Triazole to Amino-Triazole
Two main catalytic reduction methods are reported for converting nitro-triazole precursors to the corresponding amines:
Hydrazine with Pd/C Catalyst: The nitro compound is dissolved in methanol, hydrazine monohydrate and 10% palladium on activated carbon are added, and the mixture is refluxed for 1.5 hours. The catalyst is filtered off, and solvent evaporation yields the amine in 99% yield.
Hydrogenation with Pd/C Catalyst: The nitro-triazole is dissolved in ethanol, 10% Pd/C is added, and the reaction is conducted under hydrogen atmosphere at 20°C for 3 hours. After filtration and solvent removal, the amino-triazole is obtained in 92.5% yield.
These methods provide high-purity amino-triazole intermediates essential for subsequent aminomethylation.
Introduction of Aminomethyl Group by Reductive Amination
Aminomethylation of the triazole ring is typically achieved via reductive amination:
The amino-triazole is reacted with an aldehyde or ketone in the presence of acetic acid and sodium triacetoxyborohydride in dichloroethane at room temperature for 15 hours.
The reaction is quenched with saturated sodium bicarbonate, extracted, and purified by silica gel chromatography.
Yields around 52% have been reported for related triazole derivatives.
This step installs the aminomethyl substituent at the 4-position of the triazole ring, a key functional group in the target molecule.
Coupling of Azetidine and Triazole Units
The linkage of the azetidine ring to the triazole moiety via a methylene bridge is commonly performed by nucleophilic substitution or alkylation:
A chloromethyl or bromomethyl-substituted triazole derivative is reacted with the azetidine nitrogen under basic conditions (e.g., potassium carbonate in DMF).
This step forms the 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidin-1-yl intermediate.
Specific yields and conditions vary depending on substrate and solvent choice but generally proceed efficiently under mild conditions.
Acetylation of Azetidine Nitrogen
The final acetylation to form the ethan-1-one substituent on the azetidine nitrogen is typically carried out by:
Treating the azetidine-triazole intermediate with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
The reaction is conducted in an aprotic solvent like dichloromethane at low temperature (0–25°C) to control reaction rate and minimize side reactions.
This step yields the target compound this compound.
Summary Table of Key Experimental Data
| Reaction Step | Reagents & Catalysts | Solvent | Temp & Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Nitro-triazole reduction (hydrazine) | Hydrazine monohydrate, 10% Pd/C | Methanol | Reflux, 1.5 h | 99 | High purity amine product |
| Nitro-triazole reduction (hydrogenation) | H2 gas, 10% Pd/C | Ethanol | 20°C, 3 h | 92.5 | Mild conditions, clean conversion |
| Reductive amination (aminomethylation) | Sodium triacetoxyborohydride, acetic acid | Dichloroethane | RT, 15 h | 52 | Requires chromatographic purification |
| Azetidine-triazole coupling | Alkyl halide derivative, base (e.g., K2CO3) | DMF or similar | RT to mild heat | Not specified | Efficient nucleophilic substitution |
| Acetylation of azetidine N | Acetyl chloride or acetic anhydride, base | DCM | 0–25°C, 1–3 h | Not specified | Standard acetylation procedure |
Research Findings and Practical Considerations
The reduction of nitro-triazole precursors to amino derivatives is a well-established, high-yielding step critical for accessing aminomethylated triazoles.
Reductive amination for aminomethyl group installation requires careful control of reaction time and purification to maximize yield and purity.
Coupling of azetidine and triazole units via methylene linkers is typically straightforward but may require optimization depending on substituents and solvent systems.
Acetylation of the azetidine nitrogen is a routine organic transformation that completes the synthesis of the target ethanone-substituted azetidine-triazole compound.
Overall, the synthetic route is modular, allowing for variations in substituents and functional groups for analog development.
Q & A
Q. Data Example :
| Parameter | Initial Model | Refined Model |
|---|---|---|
| R-factor (%) | 8.5 | 4.2 |
| C-C Bond RMSD | 0.02 Å | 0.008 Å |
What computational and experimental methods are used to analyze the compound’s conformational flexibility and its impact on biological activity?
Advanced Research Question
The azetidine-triazole scaffold exhibits conformational flexibility, influencing target binding. Key approaches include:
- Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to assess azetidine puckering (envelope vs. twist conformers) and triazole-aminomethyl rotation .
- NMR Spectroscopy : H-H NOESY identifies through-space correlations (e.g., azetidine CH₂ to triazole protons), while C NMR quantifies rotamer populations .
- X-ray Diffraction : Compare crystal packing effects (e.g., hydrogen-bonding networks) with solution-state conformations .
Key Finding : The aminomethyl group stabilizes a bioactive conformation via intramolecular H-bonding with the azetidine nitrogen, enhancing binding to kinases .
How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Advanced Research Question
SAR studies focus on modifying substituents while preserving the triazole-azetidine core:
- Azetidine Substitutions : Replace the acetyl group with bulkier ketones (e.g., aryl ketones) to probe steric effects on target engagement. Use Buchwald-Hartwig amination for diversification .
- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability. Assess via cytochrome P450 assays .
- Aminomethyl Variants : Test ethylamino or cyclopropylamino analogs for improved solubility (logP < 3) using shake-flask methods .
Q. Data-Driven Approach :
| Derivative | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 120 | 15 |
| CF₃-Triazole | 45 | 8 |
| Cyclopropyl | 90 | 30 |
What strategies mitigate synthetic byproducts during scale-up, and how are they characterized?
Basic Research Question
Common byproducts include dimerized triazoles or oxidized azetidines. Mitigation strategies:
- Process Optimization : Use flow chemistry for CuAAC to control exothermicity and reduce side reactions. In-line IR monitors reaction progress .
- Byproduct Characterization : LC-HRMS identifies dimers ([M+Cu]⁺ adducts), while F NMR (if fluorinated reagents are used) tracks fluorine-containing impurities .
- Purification : Simulated moving bed (SMB) chromatography separates enantiomers or diastereomers arising from azetidine chirality .
How does the compound’s reactivity under physiological conditions influence its pharmacokinetic profile?
Advanced Research Question
The aminomethyl group and ketone moiety confer pH-dependent reactivity:
- Hydrolysis : The acetyl group undergoes slow hydrolysis in plasma (t₁/₂ = 6 hours at pH 7.4), generating acetic acid and a secondary amine. Monitor via stability assays .
- Metabolism : CYP3A4-mediated oxidation of the triazole ring produces hydroxylated metabolites. Use hepatocyte models to identify major pathways .
- Prodrug Potential : Mask the amine as a carbamate to enhance oral bioavailability (>60% in rodent models) .
What in vitro assays are recommended for evaluating the compound’s mechanism of action?
Basic Research Question
Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against a panel of 100 kinases (e.g., EGFR, ALK) using ADP-Glo™ assays. IC₅₀ values <100 nM indicate high potency .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HCT-116) over 24 hours .
- Apoptosis Assays : Use Annexin V/PI staining to correlate target engagement with cytotoxic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
